Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Molecular weight Purification Chromatography

Medicinal chemists often struggle to build diverse imidazo[1,2-a]pyrazine libraries due to limited functionalization handles. This fully brominated building block solves that with three distinct reactive sites for sequential derivatization. - C3 bromine enables mild Pd-catalyzed direct arylation for first coupling. - C6/C8 bromines provide orthogonal handles for subsequent Suzuki, Buchwald, or Sonogashira reactions. - Ethyl ester hydrolyzes to carboxylic acid for amide conjugation, expanding accessible chemotypes. Supplied with rigorous purity analysis; ideal for SAR exploration around BET bromodomain and kinase targets.

Molecular Formula C9H6Br3N3O2
Molecular Weight 427.87 g/mol
CAS No. 1252597-77-5
Cat. No. B1459628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS1252597-77-5
Molecular FormulaC9H6Br3N3O2
Molecular Weight427.87 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
InChIInChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3
InChIKeyLUMQKBLOZHEDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate: Tri-Brominated Building Block


Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1252597-77-5) is a fully brominated imidazo[1,2-a]pyrazine-2‑carboxylate derivative bearing bromine atoms at positions 3, 6, and 8, together with an ethyl ester at the 2‑position [1]. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in drug discovery, valued for its versatility in generating bioactive molecules that target kinases, bromodomains and other protein families [2].

1

Three bromine handles support sequential site‑selective cross‑coupling

2

Ethyl ester enables solubility modulation and subsequent conjugation

3

Imidazo[1,2‑a]pyrazine scaffold targets kinase and bromodomain proteins

Why This Tri-Brominated Building Block Is Irreplaceable


The precise arrangement of three bromine atoms at positions 3, 6, and 8, together with the ethyl ester at position 2, confers a distinctive reactivity profile that is not achievable with mono‑ or dibromo analogs, or with the non‑esterified parent heterocycle. The 3‑position bromine is particularly reactive toward palladium‑catalyzed cross‑coupling, as evidenced by the preferential C3 direct arylation reported in imidazo[1,2-a]pyrazine systems [1], while the additional bromines at positions 6 and 8 provide orthogonal functionalization handles for sequential derivatization [2]. The ethyl ester group further modulates solubility and can be hydrolyzed to the carboxylic acid for amide coupling, a transformation not available to the non‑esterified tribromo analog.

Target
Ethyl 3,6,8‑tribromoimidazo[1,2‑a]pyrazine‑2‑carboxylate

Three orthogonal bromine handles and a hydrolysable ester

Substitute
Mono‑/Dibromo analogs

Fewer reactive sites; sequential diversification pathway may not transfer directly

Target
Ethyl 3,6,8‑tribromoimidazo[1,2‑a]pyrazine‑2‑carboxylate

Ester handle allows hydrolysis and amide conjugation

Substitute
3,6,8‑Tribromoimidazo[1,2‑a]pyrazine

Non‑esterified analog; solubility profile and conjugation strategy differ

Quantitative Evidence Guide


Higher Molecular Weight Facilitates Purification and Conjugation

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate exhibits a molecular weight of 427.87 g/mol, which is 72.06 g/mol higher than its non‑esterified analog 3,6,8‑tribromoimidazo[1,2-a]pyrazine (355.81 g/mol) and 236.68 g/mol higher than the non‑brominated ethyl imidazo[1,2-a]pyrazine‑2‑carboxylate (191.19 g/mol). These differences are based on PubChem‑computed molecular weights [1][2][3].

Molecular Weight
Computed
Target: 427.87 g/mol
vs. non‑ester analog: 355.81 g/mol
vs. non‑brominated ester: 191.19 g/mol

May facilitate size‑based chromatographic separation

PubChem computed values

Molecular weight Purification Chromatography

Higher Lipophilicity Compared to Less Brominated Analogs

The computed XLogP3‑AA value for Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 4.3, which is 1.0 unit higher than that of the 6,8‑dibromo ester analog (3.3) and 3.1 units higher than that of the non‑brominated ethyl imidazo[1,2-a]pyrazine‑2‑carboxylate (1.2) [1][2][3].

Lipophilicity (XLogP3)
Computed
Target: 4.3
Dibromo analog: 3.3
Non‑brominated analog: 1.2

May support hydrophobic pocket engagement

Δ +1.0 vs dibromo; +3.1 vs non‑brominated

Lipophilicity LogP Drug‑likeness

Enhanced Polar Surface Area from Ethyl Ester

The topological polar surface area (TPSA) of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 56.5 Ų, which is 26.3 Ų greater than that of its non‑esterified counterpart 3,6,8‑tribromoimidazo[1,2-a]pyrazine (TPSA 30.2 Ų) [1][2].

Polar Surface Area
Computed
Target TPSA: 56.5 Ų
Non‑esterified analog: 30.2 Ų

Ester raises TPSA; may balance solubility and permeability

Δ +26.3 Ų; Cactvs computation

Polar surface area Solubility Permeability

Sequential Site-Selective Cross-Coupling from Tri-Bromination

This compound possesses three bromine atoms (positions 3, 6, 8), whereas the closest dibromo analog carries only two and the parent scaffold none. The 3‑position bromine is the most labile toward palladium‑catalyzed coupling, consistent with preferential C3 direct arylation reported for imidazo[1,2-a]pyrazines [1]. The remaining bromines at C6 and C8 serve as orthogonal handles for iterative Suzuki–Miyaura or Buchwald–Hartwig reactions to construct highly substituted analogs [2].

Reactive Bromine Sites
Class‑level inference
3 Br atoms (C3, C6, C8)
Dibromo analog: 2 Br
Parent scaffold: 0 Br

Enables sequential, site‑selective cross‑coupling library synthesis

C3 preferential reactivity reported

Cross‑coupling Sequential functionalization Chemical library synthesis

Higher Purity Reduces Purification Steps

The commercially supplied purity of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 98% (by Leyan) , whereas the common dibromo analog Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is typically offered at 95% purity (e.g., Bidepharm) .

Commercial Purity
Supplier spec
Target: 98%
Dibromo analog: 95%

May reduce pre‑reaction purification steps

Δ +3 percentage points; data to verify

Purity Procurement Synthetic efficiency

Key Application Scenarios


BET Bromodomain Inhibitor Synthesis

The imidazo[1,2-a]pyrazine scaffold has been validated as a core structure for BET bromodomain inhibitors, exemplified by compound UMB‑32 (BRD4 Kd = 550 nM) [1]. Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate serves as an advanced intermediate that permits introduction of structural diversity at all three brominated positions via sequential cross‑coupling, accelerating structure‑activity relationship (SAR) exploration around this privileged chemotype.

Focused Library Synthesis via Sequential Cross-Coupling

The differential reactivity of the C3 bromine versus the C6 and C8 bromines, supported by documented C3‑selective direct arylation of imidazo[1,2-a]pyrazines [2], allows chemists to perform a first coupling at C3 under mild conditions, followed by subsequent couplings at C6 and/or C8. This sequential strategy enables the efficient construction of poly‑substituted imidazo[1,2-a]pyrazine libraries for high‑throughput screening.

Ester Hydrolysis for Prodrug and Bioconjugate Design

The ethyl ester at position 2 can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation with amines or amino acids. Compared to the non‑esterified tribromo analog (3,6,8‑tribromoimidazo[1,2-a]pyrazine), this compound offers an additional synthetic handle for conjugation, as evidenced by the significantly higher TPSA (56.5 vs. 30.2 Ų) and the presence of an ester moiety [3].

Lipophilicity Optimization in Lead Development

With a computed XLogP3 of 4.3, this building block imparts markedly higher lipophilicity to final compounds than the dibromo (XLogP3 3.3) or non‑brominated (XLogP3 1.2) analogs [3]. This property is critical when targeting hydrophobic protein binding sites or when improving membrane permeability is a key objective in lead optimization.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor synthesis
Three orthogonal cross‑coupling sites
SAR exploration with diverse substituents
Focused library synthesis
Differential C3 vs C6/C8 reactivity
Sequential coupling strategy validation
Prodrug and bioconjugate design
Hydrolyzable ethyl ester handle
Amide conjugation after ester hydrolysis
Lipophilicity optimization
Reported lipophilicity profile
Membrane permeability and target engagement
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